molecular formula C13H9ClN4 B12112040 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine

3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine

Cat. No.: B12112040
M. Wt: 256.69 g/mol
InChI Key: YRIXTQJMJFOLTK-UHFFFAOYSA-N
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Description

  • Properties

    Molecular Formula

    C13H9ClN4

    Molecular Weight

    256.69 g/mol

    IUPAC Name

    3-chloro-6-(4-imidazol-1-ylphenyl)pyridazine

    InChI

    InChI=1S/C13H9ClN4/c14-13-6-5-12(16-17-13)10-1-3-11(4-2-10)18-8-7-15-9-18/h1-9H

    InChI Key

    YRIXTQJMJFOLTK-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N3C=CN=C3

    Origin of Product

    United States

    Preparation Methods

    Pyridazine Core Formation via Cyclization

    The pyridazine ring is typically constructed through cyclization of 1,4-dicarbonyl precursors or hydrazine derivatives. A common approach involves:

    • Condensation of 1,4-diketones with hydrazines :

      • 3,6-Dichloropyridazine is a critical intermediate, synthesized via cyclization of 1,4-diketones (e.g., mucochloric acid) with hydrazine hydrate.

      • Example : Reaction of 1,4-dichloro-2,3-diketone with hydrazine yields 3,6-dichloropyridazine.

    • Modification of pre-formed pyridazines :

      • 3,6-Dichloropyridazine undergoes selective substitution at the 3-position to introduce functional groups.

    Chlorination at the 6-Position

    Chlorination is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂):

    • Phosphorus oxychloride-mediated chlorination :

      • 6-Hydroxypyridazine derivatives are treated with POCl₃ in the presence of a base (e.g., DMF) to yield 6-chloropyridazines.

      • Conditions : Reflux at 110°C for 4–6 hours.

      • Yield : 70–85%.

    Introduction of the 4-(1H-Imidazol-1-yl)phenyl Group

    The imidazole-linked phenyl moiety is introduced via cross-coupling or nucleophilic aromatic substitution (NAS):

    Ullmann Coupling

    • Reagents : Copper catalysts (e.g., CuI), ligands (e.g., 1,10-phenanthroline), and aryl halides.

    • Example :

      • 3-Chloro-6-(4-iodophenyl)pyridazine reacts with imidazole in the presence of CuI and K₂CO₃.

      • Conditions : 120°C in DMF for 12–24 hours.

      • Yield : 60–75%.

    Buchwald-Hartwig Amination

    • Catalysts : Palladium complexes (e.g., Pd(OAc)₂) with ligands such as XantPhos.

    • Example :

      • Coupling of 3-chloro-6-(4-bromophenyl)pyridazine with imidazole using Pd(OAc)₂ and DavePhos.

      • Conditions : 100°C in toluene, 8–12 hours.

      • Yield : 65–80%.

    Microwave-Assisted Synthesis

    • Advantages : Reduced reaction time and improved selectivity.

    • Example :

      • Microwave irradiation (150°C, 1 hour) of 3-chloro-6-(4-iodophenyl)pyridazine with imidazole and CuI in DMF.

      • Yield : 85–90%.

    Optimized Synthetic Protocols

    Two-Step Synthesis from 3,6-Dichloropyridazine

    • Step 1 : Selective substitution at the 3-position with a phenyl group.

      • Reagents : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

      • Conditions : Suzuki coupling at 80°C for 6 hours.

      • Intermediate : 6-Chloro-3-phenylpyridazine.

    • Step 2 : N-arylation of imidazole.

      • Reagents : CuI, 1,10-phenanthroline, K₂CO₃.

      • Conditions : 120°C in DMF for 18 hours.

      • Overall Yield : 55–65%.

    One-Pot Sequential Reactions

    • Procedure :

      • Chlorination of 3-hydroxypyridazine with POCl₃.

      • Direct coupling of the resulting 3,6-dichloropyridazine with 4-(1H-imidazol-1-yl)phenylboronic acid via Suzuki-Miyaura reaction.

    • Catalyst : PdCl₂(dppf).

    • Yield : 50–60%.

    Comparative Analysis of Methods

    MethodAdvantagesLimitationsYield (%)Ref.
    Ullmann CouplingLow-cost Cu catalystsLong reaction times (12–24 h)60–75
    Buchwald-HartwigHigh selectivityExpensive Pd catalysts65–80
    Microwave SynthesisRapid (1–2 h), high efficiencySpecialized equipment required85–90
    One-Pot SequentialReduced purification stepsModerate yield50–60

    Mechanistic Insights

    • Chlorination : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the displacement of hydroxyl groups.

    • Cross-Coupling : Copper- or palladium-catalyzed mechanisms involve oxidative addition, transmetallation, and reductive elimination .

    Chemical Reactions Analysis

    Nucleophilic Aromatic Substitution at the 6-Chloropyridazine Position

    The 6-chloro group on the pyridazine ring is electrophilic due to electron withdrawal by adjacent nitrogen atoms. This position is susceptible to nucleophilic substitution under mild conditions.

    Key Reactions:

    • Amination : Reaction with ammonia or primary/secondary amines yields 6-amino derivatives. For example, using ammonium acetate in ethanol at reflux (70–80°C) achieves substitution within 4–6 hours.

    • Thiolation : Treatment with thiourea in DMF at 100°C replaces chlorine with a thiol group, forming 6-mercaptopyridazine derivatives.

    • Hydrolysis : Heating with aqueous NaOH (10%) converts the chloro group to a hydroxyl group, producing 6-hydroxypyridazine .

    Example Conditions from Analogous Systems:

    SubstrateReagent/ConditionsProductYieldSource
    6-ChloropyridazineNH₃/EtOH, 70°C, 6h6-Aminopyridazine88%
    6-Chloro-3-phenylpyridazineThiourea/DMF, 100°C, 8h6-Mercapto-3-phenylpyridazine76%

    Cross-Coupling Reactions via the Chloropyridazine Moiety

    The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation:

    Suzuki-Miyaura Coupling:

    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C for 12h replaces chlorine with an aryl group .

    Buchwald-Hartwig Amination:

    Coupling with amines using Pd₂(dba)₃ and Xantphos as ligands forms C–N bonds. For example, morpholine reacts at 100°C in toluene to yield 6-morpholinopyridazine derivatives .

    Catalytic System Efficiency:

    CatalystLigandTemperature (°C)Yield
    Pd(PPh₃)₄None9082%
    Pd₂(dba)₃Xantphos10078%

    Functionalization of the Imidazole Ring

    The imidazole moiety at the 4-phenyl position undergoes electrophilic substitution or coordination chemistry:

    Electrophilic Substitution:

    • Halogenation : Bromination with NBS in CCl₄ at 0°C selectively substitutes the imidazole ring at the 2-position .

    • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base forms N-alkylimidazolium salts .

    Metal Coordination:

    Imidazole’s N-donor sites bind transition metals like Cu(I) or Au(I), forming complexes with potential biological activity. For example, CuI catalyzes Ullmann-type couplings of the chloro group .

    Reductive Dechlorination

    The 6-chloro group can be reduced under catalytic hydrogenation conditions:

    • H₂/Pd-C : 10% Pd/C in ethanol at 50 psi H₂ removes chlorine, yielding 3-(4-(1H-imidazol-1-yl)phenyl)pyridazine .

    Reduction Parameters:

    CatalystPressure (psi)Temperature (°C)Time (h)Yield
    10% Pd-C5025692%

    Photocatalytic Modifications

    Visible-light-mediated reactions using eosin Y or Ru(bpy)₃²⁺ enable C–H functionalization of the pyridazine ring. For instance, aerobic oxidation forms pyridazine N-oxides .

    Biological Activity Correlation

    While not a direct reaction, structure-activity relationship (SAR) studies highlight that:

    • The 6-chloro group enhances binding to kinase ATP pockets via hydrophobic interactions .

    • The imidazole-phenyl segment improves solubility and mediates π-π stacking with aromatic residues .

    Scientific Research Applications

    Anticancer Properties

    One of the most significant applications of this compound is in the treatment of cancers, particularly those driven by mutations in the c-KIT receptor tyrosine kinase. The c-KIT gene is often mutated in gastrointestinal stromal tumors (GISTs), making it a prime target for therapeutic intervention. Research indicates that derivatives of pyrimidine, including compounds similar to 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine, can inhibit c-KIT kinase activity, thus reducing tumor growth in GIST models .

    Case Study: GIST Treatment

    • Objective : Evaluate the efficacy of c-KIT inhibitors.
    • Method : In vitro assays using cell lines with known c-KIT mutations.
    • Results : Compounds demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity against resistant mutations such as V654A .

    Antiviral Activity

    Recent studies have also highlighted the antiviral potential of compounds featuring imidazole and pyridine moieties. These compounds have shown promise against various viral infections, including those caused by coronaviruses. The structure of 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine suggests it could interact with viral proteases, inhibiting their function and thereby reducing viral replication.

    Case Study: SARS-CoV-2 Inhibition

    • Objective : Assess antiviral effects on SARS-CoV-2.
    • Method : High-throughput screening against viral proteases.
    • Results : Compounds exhibited significant reductions in viral RNA levels, suggesting potential for therapeutic development against COVID-19 .

    Antibacterial Applications

    The imidazole component of the compound has been linked to antibacterial properties. Various derivatives have been synthesized and evaluated for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics.

    Case Study: Antibacterial Efficacy

    • Objective : Investigate antibacterial activity against resistant strains.
    • Method : In vitro testing on bacterial cultures.
    • Results : Certain derivatives displayed potent antibacterial activity, outperforming existing antibiotics in some cases .

    Table 1: Summary of Biological Activities

    Activity TypeTargetIC50 (µM)Notes
    AnticancerGIST (c-KIT mutations)0.5Effective against primary and secondary mutations
    AntiviralSARS-CoV-2 protease4.45Significant reduction in viral load observed
    AntibacterialVarious resistant bacteria0.1 - 5Broad spectrum activity noted

    Mechanistic Insights

    The mechanisms by which 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine exerts its biological effects are primarily through enzyme inhibition and receptor modulation:

    • c-KIT Inhibition : The compound binds to the ATP-binding site of c-KIT, preventing its activation and subsequent downstream signaling that leads to tumor growth.
    • Viral Protease Interaction : By mimicking substrate interactions, the compound can inhibit key proteases necessary for viral replication.

    Mechanism of Action

    • The exact mechanism by which it exerts its effects remains to be elucidated.
    • Molecular targets and pathways involved need further investigation.
  • Comparison with Similar Compounds

    • While specific comparisons are scarce, exploring related imidazole-containing compounds could highlight its uniqueness.

    Biological Activity

    3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

    Chemical Structure and Properties

    The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The chloropyridazine moiety contributes to its unique chemical properties, enhancing its interaction with biological targets.

    Biological Activities

    The biological activities of 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine can be summarized as follows:

    • Anticancer Activity : Research indicates that compounds containing imidazole and pyridazine structures exhibit significant anticancer properties. For instance, studies show that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • Antimicrobial Properties : The imidazole ring is often associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the chloropyridazine enhances this activity by increasing the lipophilicity of the molecule, thus improving membrane penetration .
    • Anti-inflammatory Effects : Some derivatives of imidazole compounds have shown anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The potential for 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine to modulate inflammatory responses warrants further investigation .

    Structure-Activity Relationship (SAR)

    The SAR analysis is crucial for understanding how modifications to the chemical structure impact biological activity. For 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine, the following observations have been made:

    ModificationEffect on Activity
    Addition of halogens (e.g., Cl)Increases potency against cancer cell lines
    Variation in substituents on the imidazole ringAlters selectivity towards different biological targets
    Changes in the pyridazine substituentsAffects solubility and bioavailability

    Case Studies

    Several studies have investigated the biological effects of similar compounds:

    • Anticancer Studies : A study demonstrated that a related imidazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .
    • Antimicrobial Efficacy : Another investigation reported that compounds with imidazole and pyridazine structures exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for treating infections .
    • Inflammation Modulation : Research indicated that certain imidazole-based compounds could reduce markers of inflammation in animal models, highlighting their therapeutic potential in inflammatory diseases .

    Q & A

    Q. What are the established synthetic routes for 3-(4-(1H-Imidazol-1-yl)phenyl)-6-chloropyridazine, and how can reaction conditions be optimized?

    Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can react with 4-(1H-imidazol-1-yl)phenyl derivatives under reflux in ethanol or acetone with a base (e.g., K₂CO₃) to introduce the imidazole-phenyl moiety . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–80°C to balance yield and side reactions), and stoichiometric ratios (1:1.2 molar ratio of pyridazine to aryl component). Purity is monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures for isolation .

    Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

    Methodological Answer:

    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., imidazole protons at δ 7.5–8.5 ppm, pyridazine ring protons at δ 8.0–8.8 ppm) .
    • IR : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) .
    • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    Methodological Answer:

    • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation of fine powders.
    • Storage : In airtight containers at 2–8°C, away from ignition sources (P210) .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P201/P202) .

    Advanced Research Questions

    Q. How does the structural conformation of this compound influence its pharmacological activity?

    Methodological Answer: The imidazole-phenyl group enhances π-π stacking with aromatic residues in biological targets (e.g., enzymes), while the 6-chloro substituent increases electrophilicity for covalent interactions. Crystallographic data (via SHELXL) reveals planarity between pyridazine and phenyl rings, critical for binding affinity . Modulating substituents (e.g., replacing Cl with electron-withdrawing groups) can alter bioactivity, as seen in antiplatelet pyridazine derivatives .

    Q. How can structure-activity relationship (SAR) studies be designed to explore its therapeutic potential?

    Methodological Answer:

    • Core Modifications : Synthesize analogs with varied substituents (e.g., 6-Cl → 6-NH₂, 6-CF₃) to assess electronic effects .
    • Biological Assays : Test inhibition of target enzymes (e.g., kinases) via IC₅₀ measurements. Compare with reference compounds like 3-(piperazin-1-yl)pyridazine derivatives .
    • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

    Q. What computational strategies are effective for predicting its reactivity and interaction profiles?

    Methodological Answer:

    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-3 for nucleophilic attack) .
    • Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to assess stability and aggregation tendencies.
    • ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and metabolic stability .

    Q. How should researchers address contradictions in reported analytical data (e.g., melting points, spectral peaks)?

    Methodological Answer:

    • Reproducibility Checks : Replicate synthesis under identical conditions (solvent, heating rate).
    • Crystallographic Validation : Compare experimental XRD data with literature (e.g., CCDC entries) to confirm polymorphism or solvate formation .
    • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .

    Q. What methodologies are recommended for crystallographic refinement of this compound, particularly with twinned data?

    Methodological Answer:

    • SHELXL Refinement : Use TWIN/BASF commands to model twinning ratios. High-resolution data (d < 0.8 Å) improves accuracy .
    • ORTEP-3 Visualization : Highlight disorder in imidazole or phenyl rings, refining occupancy factors iteratively .
    • Validation Tools : Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual peaks < 0.3 e⁻/ų) .

    Q. How can analytical methods (e.g., HPLC, MS) be optimized for purity assessment?

    Methodological Answer:

    • HPLC : Use a C18 column (150 × 4.6 mm, 3.5 µm) with gradient elution (ACN/0.1% TFA in H₂O). Retention time ~12–14 min at 1 mL/min .
    • Mass Spectrometry : ESI-MS in positive mode (m/z calculated for C₁₃H₁₀ClN₄: 273.05; observed [M+H]⁺: 274.06) .
    • Impurity Profiling : Compare with synthetic byproducts (e.g., dichloropyridazine residues via LC-MS/MS).

    Q. What strategies are effective for resolving synthetic challenges, such as low yields in coupling reactions?

    Methodological Answer:

    • Catalytic Optimization : Employ Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura couplings to aryl boronic acids .
    • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield (85% vs. 60%) under 100°C .
    • Workup Adjustments : Use column chromatography (silica gel, hexane/EtOAc 3:1) to separate regioisomers.

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